8-Bromo-7-hydroxychroman-4-one
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Overview
Description
8-Bromo-7-hydroxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-hydroxychroman-4-one typically involves the bromination of 7-hydroxychroman-4-one. This can be achieved by reacting 7-hydroxychroman-4-one with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-hydroxychroman-4-one undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 7-hydroxychroman-4-one derivatives.
Reduction: Formation of 7-hydroxychroman-4-one.
Substitution: Formation of various substituted chroman-4-one derivatives.
Scientific Research Applications
8-Bromo-7-hydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-hydroxychroman-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
7-Hydroxychroman-4-one: Lacks the bromine atom, resulting in different chemical properties and biological activities.
8-Bromo-4-chromanone: Lacks the hydroxyl group, affecting its reactivity and applications.
7,8-Dihydroxychroman-4-one: Contains an additional hydroxyl group, leading to increased polarity and different biological effects.
Uniqueness: 8-Bromo-7-hydroxychroman-4-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
8-bromo-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7BrO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2 |
InChI Key |
MGOWVTKFYPAGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Br)O |
Origin of Product |
United States |
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